N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the thiophene group: This step involves the coupling of the pyrazole intermediate with a thiophene derivative under suitable conditions.
Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: It can be studied for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved would require further experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-methanesulfonamidophenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
N-(3-methanesulfonamidophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
N-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-24(21,22)19-11-5-2-4-10(8-11)16-15(20)13-9-12(17-18-13)14-6-3-7-23-14/h2-8,12-13,17-19H,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFFNLHOMPWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(NN2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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